tert-Butyl 6-fluoropyridine-2-carboxylate
Overview
Description
tert-Butyl 6-fluoropyridine-2-carboxylate: is an organic compound that belongs to the class of pyridine derivatives It features a fluorine atom at the 6-position of the pyridine ring and a tert-butyl ester group at the 2-position
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl 6-fluoropyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: It serves as a precursor for the synthesis of ligands used in coordination chemistry.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Probes: It is used in the design of fluorescent probes for biological imaging.
Industry:
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “tert-Butyl 6-fluoropyridine-2-carboxylate” is not specified in the search results. As a chemical compound used in scientific research, its mechanism of action would depend on the specific context of its use.
Safety and Hazards
“tert-Butyl 6-fluoropyridine-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-fluoropyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoropyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 6-fluoropyridine-2-carboxylate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-fluoropyridine-2-methanol.
Oxidation: Formation of 6-fluoropyridine-2-carboxylic acid.
Comparison with Similar Compounds
- tert-Butyl 6-chloropyridine-2-carboxylate
- tert-Butyl 6-bromopyridine-2-carboxylate
- tert-Butyl 6-iodopyridine-2-carboxylate
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in tert-Butyl 6-fluoropyridine-2-carboxylate imparts unique properties such as increased electronegativity and smaller atomic radius compared to other halogens like chlorine, bromine, and iodine. This can result in different reactivity and biological activity.
- Steric Effects: The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl 6-fluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBMKLNFMAIMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-65-7 | |
Record name | tert-butyl 6-fluoropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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